5-Hexyl-5-(pyridin-2-yl)imidazolidine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hexyl-5-pyridin-2-ylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-2-3-4-6-9-14(11-8-5-7-10-15-11)12(18)16-13(19)17-14/h5,7-8,10H,2-4,6,9H2,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMZLAJXWKIDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(C(=O)NC(=O)N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278720 | |
| Record name | 5-hexyl-5-(pyridin-2-yl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6294-66-2 | |
| Record name | NSC9501 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-hexyl-5-(pyridin-2-yl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-5-(pyridin-2-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hexylamine with pyridine-2-carboxylic acid, followed by cyclization with a suitable reagent such as phosgene or triphosgene . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-5-(pyridin-2-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Hexyl-5-(pyridin-2-yl)imidazolidine-2,4-dione (CAS number 6294-66-2) is a heterocyclic compound with significant potential in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, synthesis methods, and relevant case studies.
Chemical Properties and Structure
This compound has the molecular formula C₁₄H₁₉N₃O₂ and a molecular weight of approximately 261.32 g/mol. Its structure features an imidazolidine core with a hexyl chain and a pyridine ring, which contribute to its unique chemical reactivity and biological properties. The compound exhibits characteristics conducive to nucleophilic substitution and electrophilic reactions due to the presence of both the imidazolidine ring and the pyridine moiety.
Medicinal Chemistry
This compound is being investigated for its potential therapeutic applications, particularly in drug design. Its structural attributes allow it to interact with biological macromolecules such as proteins and nucleic acids, making it a candidate for drug development targeting various diseases.
Case Study: Binding Affinity Studies
Research has shown that derivatives of imidazolidine compounds can exhibit varying affinities for biological targets. Interaction studies using molecular docking simulations have been employed to assess the binding affinity of this compound with specific receptors. These studies are crucial for elucidating the compound's mechanism of action and therapeutic efficacy.
Asymmetric Synthesis
The compound can serve as a chiral auxiliary in asymmetric synthesis processes. Its unique structure facilitates selective reactions at neighboring centers, enhancing the efficiency of synthesizing enantiomerically pure compounds. This property is particularly valuable in pharmaceutical applications where the chirality of molecules significantly influences their biological activity.
Materials Science
In materials science, this compound is being explored for its potential use in creating novel materials with specific properties. The compound's solubility characteristics may lead to applications in developing polymers or coatings that require specific chemical interactions or stability under various conditions.
Mechanism of Action
The mechanism of action of 5-Hexyl-5-(pyridin-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The hexyl-pyridinyl substitution in the target compound confers significantly higher molecular weight and lipophilicity compared to methyl/ethyl or simple aryl analogs. This may reduce aqueous solubility but improve lipid membrane penetration .
Pharmacological and Functional Comparisons
PPAR-γ Agonist Activity (vs. Thiazolidine-2,4-diones)
While thiazolidine-2,4-diones (TZDs) such as pioglitazone (5-{4-[2-(5-ethylpyridin-2-yl)ethoxy]benzyl}-thiazolidine-2,4-dione) exhibit potent PPAR-γ agonist activity for diabetes management , imidazolidine-2,4-diones lack the sulfur atom critical for TZD-mediated receptor binding. No direct evidence links this compound to PPAR-γ modulation, suggesting divergent therapeutic applications .
UV Absorption Properties (vs. 5-Arylideneimidazolidine-2,4-diones)
(Z)-5-((E)-3-phenylallylidene)imidazolidine-2,4-dione derivatives exhibit strong UV absorption (λmax 350–370 nm) comparable to avobenzone, a commercial UV filter . Further experimental data are required to confirm this hypothesis .
Q & A
Q. What are the established synthetic routes for 5-Hexyl-5-(pyridin-2-yl)imidazolidine-2,4-dione, and what experimental parameters are critical for yield optimization?
- Methodological Answer : Cyclocondensation reactions using hexylamine and pyridine-2-carboxaldehyde derivatives are commonly employed. Key parameters include:
- Catalyst selection : Use of acid catalysts (e.g., HCl) to facilitate imine formation and subsequent cyclization.
- Temperature control : Reactions typically proceed at 80–100°C under reflux to ensure complete ring closure .
- Solvent system : Polar aprotic solvents like DMF enhance solubility of intermediates.
Yield optimization requires monitoring reaction progress via TLC or HPLC to minimize by-products such as open-chain intermediates .
Q. What analytical techniques are recommended for structural elucidation and purity assessment?
- Methodological Answer :
- X-ray crystallography : Provides definitive confirmation of molecular geometry and stereochemistry (e.g., bond angles and torsion parameters comparable to 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione, as shown in monoclinic crystal systems with space group P2₁/c* ).
- NMR spectroscopy : ¹H and ¹³C NMR to resolve pyridinyl and hexyl substituent environments (e.g., pyridine protons at δ 8.2–8.5 ppm ).
- HPLC-MS : For purity assessment (>95%) and detection of trace impurities like unreacted precursors .
Q. How should researchers evaluate the solubility and stability of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Test in graded solvents (e.g., DMSO for stock solutions; aqueous buffers for biological assays). Hexyl chains enhance lipophilicity, reducing water solubility .
- Stability : Conduct accelerated degradation studies under varying pH (3–9), temperature (4–40°C), and light exposure. Use UV-Vis spectroscopy to monitor degradation kinetics .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using DFT to identify reactive sites for functionalization .
- Molecular docking : Screen derivatives against target proteins (e.g., enzymes with imidazolidine-dione binding pockets) to prioritize synthesis .
- Reaction path optimization : ICReDD’s approach integrates computational predictions with high-throughput experimentation to reduce trial-and-error cycles .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Cross-validation : Combine NMR, IR, and X-ray data to distinguish stereoisomers or polymorphs. For example, crystallographic data (e.g., a = 10.369 Å, β = 105.6° ) can confirm suspected conformational differences.
- Dynamic NMR : Resolve rotational barriers in hexyl or pyridinyl groups that may cause signal splitting .
- Batch comparison : Use PCA (Principal Component Analysis) on FTIR spectra to identify outlier batches due to solvent residues or incomplete reactions .
Q. How can reaction engineering improve scalability while maintaining regioselectivity?
- Methodological Answer :
- Flow chemistry : Minimize side reactions (e.g., over-alkylation) by controlling residence time and mixing efficiency.
- Catalyst immobilization : Use heterogeneous catalysts (e.g., silica-supported acids) to enhance recyclability and reduce purification steps .
- In-situ monitoring : Raman spectroscopy tracks intermediate formation in real-time, enabling rapid parameter adjustments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
